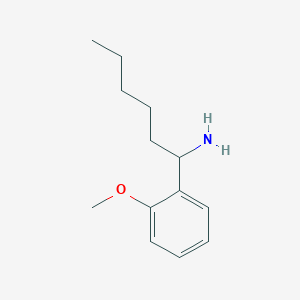

1-(2-Methoxyphenyl)hexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyphenyl)hexan-1-amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with hexanenitrile, followed by reduction with lithium aluminum hydride (LiAlH4). This method ensures the formation of the desired amine with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)hexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Methoxyphenyl)hexan-2-amine

- 1-(2-Methoxyphenyl)piperazine

- 1-(2-Methoxyphenyl)propan-2-amine

Comparison: 1-(2-Methoxyphenyl)hexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for targeted research and applications.

Biologische Aktivität

1-(2-Methoxyphenyl)hexan-1-amine is an organic compound characterized by a hexan-1-amine backbone with a 2-methoxyphenyl substituent. Its molecular formula is C13H19NO, and it has a molecular weight of approximately 219.3 g/mol. The compound's structure contributes to its potential biological activity, particularly due to the presence of the methoxy group on the aromatic ring, which can enhance interactions with biological targets.

The compound features a hydrophobic aliphatic chain and an aromatic moiety, which may influence its solubility and interaction with biological membranes. The presence of the methoxy group can also affect its reactivity and binding affinity to various receptors or enzymes.

Pharmacological Profile

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Effects : Analogous compounds have shown potential as antidepressants, likely due to their ability to modulate neurotransmitter systems.

- Anxiolytic Properties : Some derivatives demonstrate anxiolytic effects, suggesting that this compound may also have similar properties.

- Antiviral Activity : Studies on related compounds have indicated potential antiviral effects, particularly against HIV protease, where modifications in the aromatic substituents can enhance inhibitory activity .

The mechanism of action for this compound is hypothesized to involve:

- Receptor Binding : The compound may interact with neurotransmitter receptors (e.g., serotonin or norepinephrine receptors), influencing mood and anxiety levels.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as HIV protease, through hydrogen bonding interactions facilitated by the methoxy group .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations impact biological activity:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Contains a piperazine ring | Anxiolytic effects |

| Methoxyphenamine | Methylated nitrogen | Beta-adrenergic receptor agonist |

| 4-Methyl-N-(2-methoxyphenyl)butanamide | Amide derivative | Investigated for anti-inflammatory effects |

| 3-(2-Methoxyphenyl)propan-1-amine | Propane chain instead of hexane | Potential antidepressant activity |

This table illustrates how slight modifications in structure can lead to significant differences in pharmacological profiles and applications.

Study on Antiviral Activity

A study investigating the antiviral properties of related compounds found that those with a methoxy substituent on the phenyl ring exhibited enhanced enzyme inhibitory activity against HIV protease. For instance, derivatives with para-methoxy groups significantly reduced enzymatic activity compared to their non-methoxylated counterparts .

Cytotoxicity and Selectivity Index

In another study focusing on cytotoxicity, derivatives were evaluated for their selectivity index (SI) against various cell lines. Compounds with structural similarities to this compound showed varying degrees of cytotoxicity, indicating that careful structural modifications could optimize therapeutic windows while minimizing adverse effects .

Eigenschaften

Molekularformel |

C13H21NO |

|---|---|

Molekulargewicht |

207.31 g/mol |

IUPAC-Name |

1-(2-methoxyphenyl)hexan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10,12H,3-5,9,14H2,1-2H3 |

InChI-Schlüssel |

DGTWLXMYNNXLDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C1=CC=CC=C1OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.